L-Alanine isopropyl ester hydrochloride

Chiral synthesis Nucleotide prodrugs Stereospecific activation

Ensure synthetic consistency with L-Alanine isopropyl ester hydrochloride (CAS 62062-65-1). This chiral building block, used in HCV prodrug synthesis, offers distinct lipophilicity and stereospecific enzymatic activation. Avoid assay variability and regulatory risks by specifying the L-enantiomer (CAS 62062-65-1), distinct from D-enantiomer CAS 39613-92-8. Supplied as a hygroscopic crystalline solid requiring inert gas storage.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 62062-65-1
Cat. No. B104695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine isopropyl ester hydrochloride
CAS62062-65-1
SynonymsL-Alanine Isopropyl Ester Hydrochloride;  Isopropyl L-Alaninate Hydrochloride; _x000B_L-Alanine 2-Propyl Ester Hydrochloride;  L-Alanine Isopropyl Ester Hydrochloride;  O-Isopropyl-L-alanine Hydrochloride; 
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1
InChIKeyYAQKNCSWDMGPOY-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine Isopropyl Ester Hydrochloride CAS 62062-65-1: Specifications and Procurement-Ready Overview


L-Alanine isopropyl ester hydrochloride (CAS 62062-65-1), also known as H-Ala-OiPr·HCl or (S)-isopropyl 2-aminopropanoate hydrochloride, is an amino acid ester derivative with molecular formula C₆H₁₄ClNO₂ and molecular weight 167.63 g/mol [1]. This compound serves as a key intermediate and chiral building block in pharmaceutical synthesis, most notably in the preparation of anti-hepatitis C virus (HCV) nucleotide prodrugs [2]. Commercial specifications typically include purity ≥98%, melting point range 60–77°C, and optical rotation +1.0° to +3.0° (c=2, MeOH) . The compound is supplied as a white to off-white crystalline solid that is highly hygroscopic and requires storage under inert gas at controlled temperatures .

Why L-Alanine Isopropyl Ester Hydrochloride Cannot Be Replaced with Generic Alanine Esters in Critical Applications


Generic substitution among alanine ester derivatives introduces unacceptable variability across three critical procurement dimensions. First, the isopropyl ester moiety confers distinct physicochemical properties that directly impact synthetic utility and prodrug performance; methyl or ethyl esters differ in lipophilicity, steric bulk, and hydrolytic stability, which alter reaction kinetics and biological outcomes [1]. Second, stereochemical configuration is non-negotiable—the L-enantiomer (CAS 62062-65-1) cannot be interchanged with the D-enantiomer (CAS 39613-92-8) without compromising stereospecific binding in target enzymes and prodrug activation pathways . Third, validated analytical methods for purity and enantiomeric excess are specific to this compound class; substituting an analog without corresponding QC infrastructure introduces unquantified impurity risks that can invalidate regulatory submissions [2].

Quantitative Evidence Guide: L-Alanine Isopropyl Ester Hydrochloride Differentiation Data for Procurement Decisions


Chiral Configuration: L-Enantiomer vs. D-Enantiomer Differentiation for Stereospecific Synthesis

The L-enantiomer (CAS 62062-65-1) differs fundamentally from the D-enantiomer (CAS 39613-92-8) in its stereospecific recognition by cellular enzymes involved in prodrug activation. In the anti-HCV nucleotide prodrug GS-6620, the L-alanine-isopropyl ester moiety is specifically required for hepatocyte-targeted release of the active nucleoside monophosphate; the double-prodrug approach employs the L-configuration to enable enzymatic cleavage by intracellular esterases that exhibit stereoselectivity [1]. Procurement of the incorrect enantiomer would yield a compound that fails to undergo proper metabolic activation, rendering the synthetic effort ineffective.

Chiral synthesis Nucleotide prodrugs Stereospecific activation

Ester Moiety Differentiation: Isopropyl Ester vs. Methyl/Ethyl Esters in Prodrug Design

The choice of ester moiety (isopropyl vs. methyl vs. ethyl) profoundly influences the physicochemical and pharmacological properties of amino acid derivatives [1]. The isopropyl ester provides greater steric bulk and increased lipophilicity compared to methyl or ethyl esters, which modulates hydrolytic stability and membrane permeability in prodrug applications. In the case of GS-6620, the L-alanine-isopropyl ester was specifically selected as part of a double-prodrug strategy that also included phenol moieties and a 3′-isobutyryl ester to achieve targeted hepatocyte delivery and oral bioavailability [2]. Replacing the isopropyl ester with a methyl ester (e.g., L-alanine methyl ester hydrochloride, CAS 2491-20-5) would reduce lipophilicity and alter the pharmacokinetic profile of the resulting prodrug.

Prodrug design Lipophilicity Membrane permeability

Hygroscopicity Profile: Stability and Handling Specifications for Storage and Use

L-Alanine isopropyl ester hydrochloride is characterized as 'Very Hygroscopic' [1] and requires storage under inert gas . This property directly impacts procurement decisions because improper storage leads to water absorption, hydrolysis, and degradation of the ester functionality. In contrast, the D-enantiomer (CAS 39613-92-8) is also noted as requiring inert gas storage at 2-8°C , while some other alanine ester derivatives such as L-alanine ethyl ester hydrochloride (CAS 1115-59-9) exhibit similar hygroscopic stability concerns [2]. The hygroscopic nature of this compound class necessitates procurement from suppliers who provide appropriate packaging (sealed under inert atmosphere) and clear storage specifications.

Stability Storage conditions Hygroscopicity

Validated Analytical Methods: HPLC Separation of L-Enantiomer from D-Enantiomer Impurity

A validated high-performance liquid chromatography (HPLC) method has been specifically developed and published for the separation and quantification of L-alanine isopropyl ester hydrochloride from its D-enantiomer impurity [1]. This method employs an amylose-bonded silica gel chiral chromatographic column with n-hexane/absolute ethanol (75:25 to 85:15 ratio) containing 0.1% diethylamine as mobile phase, achieving baseline separation with detection at 225±5 nm and flow rate of 1.0-1.2 mL/min [2]. An alternative separation method using GITC derivatization under alkaline conditions has also been validated [3]. Additionally, a method for determining related substances (including L-alanine methyl ester) using ion-pair HPLC with sodium heptanesulfonate has been established [4].

Analytical chemistry Chiral HPLC Quality control

Synthetic Utility: Role as Key Intermediate in Anti-HCV Prodrug GS-6620

L-Alanine isopropyl ester hydrochloride is specifically employed as a reagent in the synthesis of anti-hepatitis C virus prodrugs based on imidazotriazine and pyrrolotriazine molecular scaffolds . In the development of GS-6620, a clinical-stage nucleotide prodrug, the L-alanine-isopropyl ester moiety was conjugated to the 5′-phosphate of the nucleoside analog as part of a double-prodrug strategy designed to mask the phosphate charges and enable hepatocyte-specific delivery [1]. The compound also reacts with (1R:2R)-2-hydroxy-πnanone-3 to prepare isopropyl ester intermediates . This specific synthetic application cannot be replicated with methyl or ethyl esters without fundamentally altering the prodrug's pharmacokinetic profile and metabolic activation pathway.

Antiviral synthesis Nucleotide prodrug HCV therapeutics

Synthesis Optimization: Industrial-Scale Production with 99% Purity and 92.5% Yield

An optimized industrial synthesis method for L-alanine isopropyl ester hydrochloride has been patented, achieving final product purity up to 99% and yield up to 92.5% [1]. This method employs a metal catalyst (alumina) and reduces the consumption of thionyl chloride (a strong-irritant and corrosive raw material) to 3-4% of original usage, while enabling recovery of alumina and reuse of isopropanol [2]. The method involves mixing isopropanol with thionyl chloride, adding L-alanine, reacting under alumina catalysis at room temperature followed by heating, then adjusting pH with HCl and crystallizing with diethyl ether [3]. This optimized process contrasts with earlier methods that required higher thionyl chloride consumption and produced more waste.

Process chemistry Synthesis optimization Industrial production

Procurement-Relevant Application Scenarios for L-Alanine Isopropyl Ester Hydrochloride (CAS 62062-65-1)


Anti-HCV Nucleotide Prodrug Synthesis and Development

L-Alanine isopropyl ester hydrochloride is specifically employed as a key reagent in the synthesis of anti-hepatitis C virus prodrugs based on imidazotriazine and pyrrolotriazine molecular scaffolds . In the development of GS-6620, this compound provided the L-alanine-isopropyl ester moiety that, when conjugated to the 5′-phosphate of the nucleoside analog, enabled a double-prodrug strategy for hepatocyte-targeted delivery [1]. Procurement for this application requires strict attention to enantiomeric purity—the L-configuration is essential for stereospecific enzymatic activation by intracellular esterases [2].

Stereospecific Peptide and Amino Acid Derivative Synthesis

As a chiral amino acid ester building block, this compound serves as a protected L-alanine derivative for stereospecific peptide synthesis and the preparation of chiral intermediates . The isopropyl ester protecting group offers distinct stability and lipophilicity characteristics compared to methyl or tert-butyl esters, providing synthetic chemists with a specific deprotection and handling profile. The hydrochloride salt form facilitates handling and improves solubility in organic solvents such as ethanol and dichloromethane [1].

Quality Control and Analytical Method Development

This compound is utilized in analytical method development and validation for pharmaceutical quality control applications. Validated HPLC methods using chiral stationary phases have been established specifically for the separation and quantification of L-alanine isopropyl ester hydrochloride from its D-enantiomer impurity . Additionally, ion-pair HPLC methods have been developed for determining related substances including L-alanine methyl ester [1]. Procurement for analytical reference standard applications requires material with certified purity and documented enantiomeric excess.

Prodrug Design and Drug Delivery Research

L-Alanine isopropyl ester hydrochloride serves as a model amino acid ester for studying prodrug design principles and drug delivery strategies . The isopropyl ester moiety provides a defined lipophilicity and steric profile that researchers can use to evaluate structure-property relationships in membrane permeability, enzymatic hydrolysis, and intracellular activation [1]. This compound enables systematic comparison with methyl, ethyl, and other alkyl ester derivatives to optimize pharmacokinetic properties of amino acid-based prodrugs [2].

Technical Documentation Hub

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